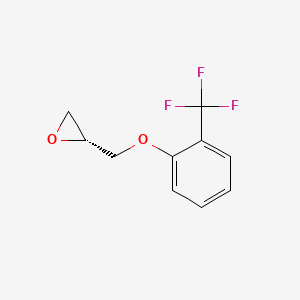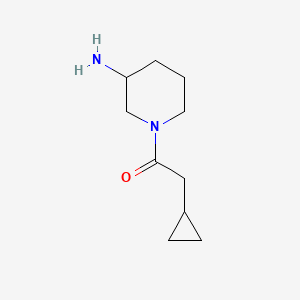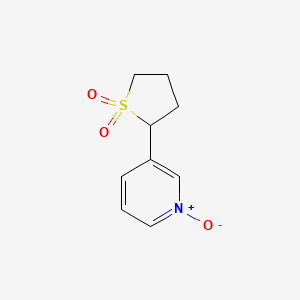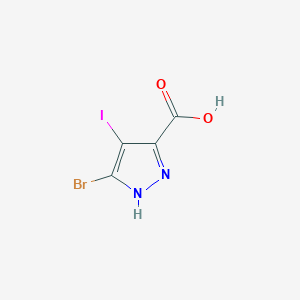
4-Hydroxy-3-nitropyridineN-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-nitropyridineN-oxide is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its nitro group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with an N-oxide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridineN-oxide can be synthesized through the nitration of 4-hydroxypyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-3-nitropyridineN-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of chloro or ethoxy derivatives.
Applications De Recherche Scientifique
4-Hydroxy-3-nitropyridineN-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-nitropyridineN-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and interactions. It can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-nitropyridine: Similar structure but lacks the N-oxide group.
2-Hydroxy-5-nitropyridine: Differently positioned hydroxyl and nitro groups.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a bromine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 4-Hydroxy-3-nitropyridineN-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the N-oxide functionality is required .
Propriétés
Formule moléculaire |
C5H2N2O4 |
|---|---|
Poids moléculaire |
154.08 g/mol |
Nom IUPAC |
6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol |
InChI |
InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8) |
Clé InChI |
CZUBIVNEJAUSLI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)

![Ethyl[(1-ethyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13152626.png)










